molecular formula C5H11NO B048777 (1R,3S)-3-Aminocyclopentanol CAS No. 124555-42-6

(1R,3S)-3-Aminocyclopentanol

Cat. No. B048777
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-CRCLSJGQSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including aminocyclopentanols, often involves stereocontrolled methods to achieve the desired configuration. For example, the stereocontrolled synthesis of aminocyclopentane derivatives has been achieved through various methods, including the Dieckmann cyclization of α-amino acids to an aminocyclopentanone and subsequent elaboration to the target compound (Bergmeier, Cobas, & Rapoport, 1993). Other methods involve the conversion of (R)-2-((benzyloxy)ethyl)oxirane to aminocyclopropanecarboxylates, followed by cyclization to cyclopentanone esters (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).

Molecular Structure Analysis

The molecular structure of "(1R,3S)-3-Aminocyclopentanol" is characterized by its cyclopentane backbone with an amino group and a hydroxyl group at specific positions, which contribute to its chemical properties and reactivity. Structural and conformational studies on similar compounds have shown the importance of the cyclopentane ring and substituent positions in determining the molecules' physical and chemical behavior.

Chemical Reactions and Properties

Aminocyclopentanols participate in various chemical reactions, reflecting their versatile chemical properties. For instance, they can be used as precursors in the synthesis of carbocyclic nucleosides, demonstrating their role in constructing complex organic molecules with potential biological activities (Izawa, Ogino, Nishiyama, Yamamura, Kato, & Takita, 1992). Their reactivity includes transformations through radical cyclization reactions, leading to polyhydroxylated cyclopentane derivatives, showcasing the synthetic utility of these compounds in organic synthesis (Roberts & Shoberu, 1992).

Scientific Research Applications

  • Inhibition of α-glucosidases : This compound inhibits α-glucosidases from sources like Caldocellum saccharolyticum and almonds, which has implications in studies related to diabetes and carbohydrate metabolism (Boss et al., 2000).

  • Effects on Excitatory and Inhibitory Responses : It has been found to enhance excitatory and inhibitory responses to amino acids on rat spinal neurons in vivo, suggesting a role in neurotransmission and potential therapeutic applications (Bond & Lodge, 1995).

  • Role in Synaptic Transmission : The compound activates glutamate metabotropic receptors and induces long-term potentiation of synaptic transmission in rat hippocampal slices, offering insights into memory and learning processes (Bortolotto & Collingridge, 1992).

  • Selective Agonist at Metabotropic Excitatory Amino Acid Receptors : It is a selective and efficacious agonist at these receptors, stimulating brain phosphoinositide hydrolysis, which is significant in understanding brain signaling mechanisms (Schoepp et al., 1991).

  • Inhibition of Galactosidases : Studies show that synthesized aminocyclopentanols, including this compound, exhibit no anomer selectivity in inhibiting alpha- and beta-galactosidases, which is relevant in the study of carbohydrate processing enzymes (Bøjstrup & Lundt, 2005).

  • Induction of Seizures and Neuronal Injury : Research indicates that as a metabotropic glutamate receptor agonist, it can induce seizures and neuronal injury in neonatal rats, implicating its role in neuronal excitotoxicity (McDonald et al., 1993).

  • Activation of Distinct Subtypes of Receptors : The compound selectively activates distinct subtypes of ACPD receptors in guinea-pig cerebral cortex, highlighting its utility in studying neurotransmitter receptors (Cartmell et al., 1993).

Future Directions

The future research directions for “(1R,3S)-3-Aminocyclopentanol” could involve further exploration of its synthesis, structural analysis, and potential biological activities. Additionally, its use as a building block in the synthesis of more complex molecules could be investigated .

properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-Aminocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Pavić, Z Rajić, H Michnová, J Jampílek, I Perković… - Molecular Diversity, 2019 - Springer
Here, we describe design and synthesis of twelve novel compounds bearing primaquine motif and hydroxy- or halogenamine linked by an urea or bis-urea spacer. Preparation of ureas …
Number of citations: 8 link.springer.com
Y Zhao, S Yu, W Sun, L Liu, J Lu… - Journal of medicinal …, 2013 - ACS Publications
We previously reported the discovery of a class of spirooxindoles as potent and selective small-molecule inhibitors of the MDM2–p53 interaction (MDM2 inhibitors). We report herein our …
Number of citations: 269 pubs.acs.org
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
J Han, AM Remete, LS Dobson, L Kiss, K Izawa… - Journal of Fluorine …, 2020 - Elsevier
The role of organo-fluorine compounds in modern health, food and energy related industries is widely-appreciated. The unique properties that fluorine imparts to organic molecules, …
Number of citations: 179 www.sciencedirect.com
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …
X Wang, S Chen, H Cui, Y He… - Green Chemistry Letters …, 2022 - Taylor & Francis
Dolutegravir, cabotegravir, and bictegravir are three integrase inhibitors, which were used for HIV-1 in the clinic. In this paper, a continuous three-step synthetic strategy was developed …
Number of citations: 4 www.tandfonline.com
DL Hughes - Organic Process Research & Development, 2019 - ACS Publications
Bictegravir and dolutegravir are two recently approved integrase inhibitors for the treatment of HIV. A third inhibitor, cabotegravir, is in Phase 3 development. As a continuation of a …
Number of citations: 46 pubs.acs.org
F GÜNEŞ - International Journal of PharmATA, 2023 - dergipark.org.tr
HIV infection is incredibly detrimental and fatal to people. Unfortunately, despite recent advancements and medications, it has not yet been completely eradicated. Opportunistic …
Number of citations: 4 dergipark.org.tr
K Pavić, Z Rajić, Z Mlinarić, L Uzelac, M Kralj… - Acta …, 2018 - hrcak.srce.hr
In the current paper, we describe design, synthesis and antiproliferative screening of novel chloroquine derivatives with a quinoline core linked to a hydroxy or halogen amine through a …
Number of citations: 7 hrcak.srce.hr
MH Tahir, T Mubashir, M Schulze… - International Journal of …, 2022 - Wiley Online Library
This study sheds light upon how the decomposition of cabbage waste (CW) is brought to make it capable of providing bioenergy along with bio‐chemicals. The CW is evaporated …
Number of citations: 4 onlinelibrary.wiley.com

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